molecular formula C18H26N2O2S B2534459 2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2310102-92-0

2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2534459
CAS No.: 2310102-92-0
M. Wt: 334.48
InChI Key: MOIVLJTXVOWXCD-UHFFFAOYSA-N
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Description

2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, industrial processes, and scientific research. This compound features a unique structure that combines a phenoxy group, a diazepane ring, and a thiolane moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-phenoxypropan-1-one with 1,4-diazepane and thiolane under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets. The phenoxy group can interact with various enzymes and receptors, while the diazepane ring may enhance binding affinity and selectivity. The thiolane moiety can participate in redox reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenoxy-3-(piperazin-1-yl)propan-2-ol: Known for its activity as a triple reuptake inhibitor.

    2-Phenoxy-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)propan-1-one:

    2-Methyl-2-phenoxy-1-phenyl-propan-1-one: Used in various chemical syntheses and industrial applications.

Uniqueness

2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one stands out due to its unique combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2S/c1-15(22-17-6-3-2-4-7-17)18(21)20-10-5-9-19(11-12-20)16-8-13-23-14-16/h2-4,6-7,15-16H,5,8-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIVLJTXVOWXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCN(CC1)C2CCSC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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